1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-6-5(1-3-9-6)2-4-10-7;/h1-4,9H,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFJTEBTKQZGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Hydrolysis of Nitriles to Carboxylic Acids
The hydrochloride salt form facilitates hydrolysis of nitrile precursors under acidic conditions. A representative reaction involves refluxing 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile derivatives with HCl in methanol/water (9:1 v/v) to yield the carboxylic acid (Table 1) .
Table 1: Hydrolysis Conditions and Yields
| Starting Material | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-fluoro-7-cyano analog | HCl, MeOH/H₂O | 90°C | 16 | 56 |
Nucleophilic Substitution Reactions
The electron-deficient pyridine ring undergoes electrophilic substitution at the 3- and 4-positions. Bromination with NBS (N-bromosuccinimide) or iodine monochloride produces halogenated derivatives (Table 2).
Table 2: Halogenation Reactions
| Position | Reagent | Solvent | Temperature | Product Application |
|---|---|---|---|---|
| 3 | NBS, CH₂Cl₂ | DCM | RT | FGFR inhibitor intermediates |
| 4 | ICl, AcOH | Acetic acid | 50°C | Anticancer agent precursors |
Suzuki-Miyaura Cross-Coupling
The 5-position participates in palladium-catalyzed coupling with aryl boronic acids. This reaction enables the introduction of aromatic/heteroaromatic groups for tuning bioactivity (Table 3) .
Table 3: Representative Coupling Reactions
| Boronic Acid | Catalyst | Base | Yield (%) | IC₅₀ (FGFR1, nM) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 78 | 7 |
| 3-pyridylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | 65 | 12 |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters/amides, critical for prodrug development (Table 4).
Table 4: Derivative Synthesis
| Reaction Type | Reagent | Conditions | Product Use |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux, 6h | Solubility enhancement |
| Amidation | HATU, DIPEA | DMF, RT, 12h | FGFR-targeting prodrugs |
Cyclization Reactions
Acid-mediated cyclization forms tricyclic derivatives. For example, treatment with POCl₃ generates chlorinated fused-ring systems used in kinase inhibitor design .
Biological Activity Correlation
Derivatives exhibit structure-activity relationships (SAR) in FGFR inhibition:
-
5-Aryl groups : Enhance hydrophobic interactions (e.g., 4-methoxyphenyl improves IC₅₀ by 3×) .
-
3-Halo substitution : Increases metabolic stability (t₁/₂ > 6h in hepatic microsomes).
Stability Under Physiological Conditions
The compound remains stable in pH 7.4 buffer for >24h but undergoes rapid decarboxylation in acidic environments (pH <3), limiting oral bioavailability.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with desirable properties.
Biology
- Protein Interaction Studies : Research has indicated that 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride interacts with various proteins and enzymes, making it a valuable tool in drug discovery. Its ability to modulate protein activity can aid in understanding biological pathways.
Medicine
- Therapeutic Potential : The compound has been explored for its potential therapeutic effects, particularly in the fields of oncology and infectious diseases. Studies have shown that it exhibits antibacterial and anticancer properties, making it a candidate for further development as a pharmaceutical agent.
Case Study 1: Anticancer Activity
A study investigated the effects of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride on breast cancer cell lines (4T1). The results demonstrated significant inhibition of cell proliferation and induction of apoptosis via intrinsic apoptotic pathways. The compound's ability to target fibroblast growth factor receptors (FGFRs) was noted as a mechanism for its anticancer activity .
Case Study 2: Antibacterial Properties
In another investigation, the compound was tested against various bacterial strains. Results indicated that it possessed notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action was linked to its ability to disrupt bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
Key structural analogs differ in the position of the carboxylic acid group or substituents on the pyrrolopyridine core. Below is a comparative analysis:
Key Observations :
- Positional Isomerism : The carboxylic acid group’s position (C2 vs. C7) significantly impacts reactivity. For example, C2-carboxylic acid derivatives (e.g., 10a) are more reactive in nucleophilic substitution reactions due to proximity to the pyrrole nitrogen .
- Substituent Effects : Chloro (10b) and methoxy (10d) groups alter electronic properties. Chloro increases electrophilicity but reduces synthetic yield, while methoxy enhances thermal stability via hydrogen bonding .
- Hydrochloride Salt : The hydrochloride form of the C7-carboxylic acid derivative improves aqueous solubility compared to its free acid counterpart, critical for biological assays .
Comparison with Pyrrolopyrimidine and Pyrazolopyridine Derivatives
Pyrrolo[2,3-c]pyridine analogs are often compared to pyrrolopyrimidines and pyrazolopyridines due to overlapping applications in kinase inhibition:
Key Observations :
Key Observations :
Pharmacological and Industrial Relevance
- 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride is prioritized in kinase inhibitor development due to its balanced solubility and bioactivity .
- C2-carboxylic acid analogs (e.g., 10a–d) are preferred for antiviral and antibacterial applications, leveraging their reactive carboxyl group for covalent bonding .
- Pyrrolopyrimidines (e.g., ) dominate oncology research due to their resemblance to ATP-binding kinase domains.
Biological Activity
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride (CAS No. 2580222-53-1) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a fused pyrrole and pyridine ring system, which contributes to its distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility in aqueous environments, making it suitable for various biological studies and pharmaceutical applications.
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride interacts with various molecular targets, influencing biological pathways. Its mechanisms of action may include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors, altering their activity and influencing cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies demonstrated that the compound significantly inhibits the proliferation of ovarian and breast cancer cell lines while exhibiting limited toxicity towards non-cancerous cells .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| Ovarian Cancer | 12.5 | Moderate Cytotoxicity |
| Breast Cancer | 15.0 | Limited Toxicity |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. It has been tested against various bacterial strains and demonstrated effective inhibition of growth:
- Bacterial Strains Tested : The compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Study on Antidiabetic Properties
In a recent investigation, derivatives of pyrrolo[3,4-c]pyridine were evaluated for their antidiabetic effects. Although primarily focused on related compounds, insights into the structural similarities suggest potential applications for 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride in enhancing insulin sensitivity .
Clinical Relevance
A study reported that modifications in the pyrrole structure significantly influenced the biological activity against cancer cell lines. This emphasizes the importance of structural optimization for enhancing therapeutic efficacy .
Q & A
Q. What are the established synthetic routes for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization of precursors such as 2-aminopyridine derivatives. A common method involves:
- Cyclization : Reacting ethyl cyanoacetate with 2-aminopyridine under basic conditions (e.g., KOH/EtOH) at 80–100°C to form the pyrrolopyridine core .
- Carboxylation : Oxidation of intermediates (e.g., nitriles or alcohols) using KMnO₄ or H₂O₂ to introduce the carboxylic acid group .
- Hydrochloride formation : Treating the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt . Yield optimization focuses on temperature control (±2°C), stoichiometric ratios (1:1.2 for base), and purification via recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- NMR :
- ¹H NMR (DMSO-d₆): Signals at δ 8.2–8.5 ppm (pyridine protons), δ 6.8–7.2 ppm (pyrrole protons), and δ 12.5 ppm (broad, COOH) .
- ¹³C NMR : Peaks at ~165 ppm (COOH) and 145–155 ppm (pyridine carbons) .
Q. How is the compound’s initial biological activity assessed in vitro?
- Kinase inhibition assays : Test against fibroblast growth factor receptors (FGFR1–4) using ADP-Glo™ kits. IC₅₀ values <100 nM indicate potent inhibition .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with EC₅₀ typically ranging 1–10 µM .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved FGFR selectivity?
- Molecular docking (AutoDock Vina): The carboxylic acid group forms hydrogen bonds with FGFR’s hinge region (residues Glu562 and Ala564).
- SAR studies : Adding hydrophobic substituents at the 3-position enhances binding to the hydrophobic pocket, reducing off-target effects. For example, methyl or chloro groups improve selectivity by 5–10× .
- MD simulations : Predict stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å suggests stable binding .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Case study : Compound 10c (IC₅₀ = 12 nM in vitro) showed <20% acid secretion inhibition in rats due to poor solubility .
- Mitigation :
- Salt forms : Replace hydrochloride with besylate (improves aqueous solubility by 3×) .
- Prodrugs : Esterify the carboxylic acid (e.g., ethyl ester) to enhance bioavailability, with enzymatic hydrolysis restoring activity .
Q. How are reaction byproducts and impurities analyzed during scale-up?
- HPLC-MS : Identifies common impurities:
- Impurity A : Dehydrated cyclization byproduct (m/z 203.1) .
- Impurity B : Over-oxidized carboxylate (m/z 237.0) .
- Process optimization : Use continuous flow reactors to minimize byproducts (<2%) via precise control of residence time (30 s) and temperature (85°C) .
Q. What formulation challenges arise with this compound, and how are they addressed?
- Low solubility : 0.5 mg/mL in water at pH 7.4. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
